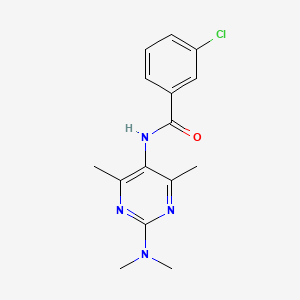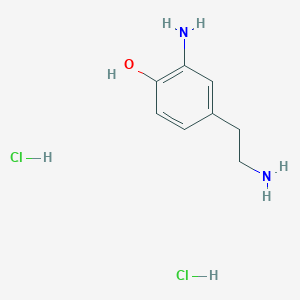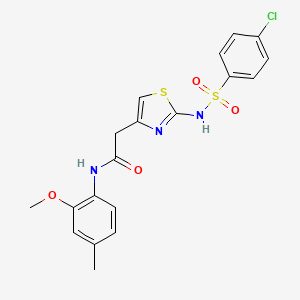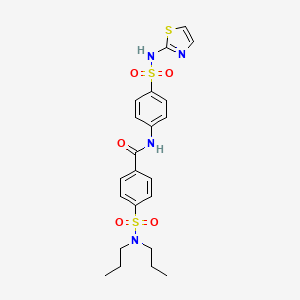
3-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, other names or synonyms, its molecular formula, and its structure.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including the types of bonds (covalent, ionic, etc.), the geometry of the molecule (linear, tetrahedral, etc.), and any functional groups present.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include reactions with acids or bases, oxidation/reduction reactions, or other types of chemical reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Research into imidazole derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, has highlighted their potential in developing new antitumor drugs. These compounds have undergone preclinical testing, indicating their relevance in synthesizing compounds with diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Pharmacological Properties of Metoclopramide
Metoclopramide, a benzamide derivative like the compound , has been studied for its pharmacological properties and clinical use in treating various gastrointestinal disorders. It influences gastrointestinal motility, demonstrating the importance of benzamide derivatives in medical applications (Pinder, R., Brogden, R. N., Sawyer, P., Speight, T., & Avery, G., 2012).
Amyloid Imaging in Alzheimer's Disease
Studies on amyloid imaging in Alzheimer's disease using specific radioligands have shown the potential of chemical compounds in diagnosing and understanding the progression of neurological disorders. These applications demonstrate the role of chemical compounds in developing diagnostic tools for diseases like Alzheimer's (Nordberg, A., 2007).
Antituberculosis Activity of Organotin Complexes
Research on the antituberculosis activity of organotin complexes has provided insights into the structural diversity and biological activity of these compounds, highlighting their potential in developing new therapeutic agents against tuberculosis (Iqbal, H., Ali, S., & Shahzadi, S., 2015).
Safety And Hazards
This involves understanding the safety precautions that need to be taken when handling the compound, as well as any potential hazards associated with the compound, such as toxicity or flammability.
Future Directions
This could involve potential future uses for the compound, areas of research that could be explored, or ways that the synthesis of the compound could be improved.
Please note that for a specific compound like “3-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzamide”, you would likely need to consult scientific literature or databases for detailed information. If you have access to a university library, they often have subscriptions to these resources. Alternatively, there are online databases like PubChem, ChemSpider, and others that provide information on many chemical compounds. Please make sure to handle all chemicals safely and only perform experiments under the supervision of a trained professional.
properties
IUPAC Name |
3-chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-9-13(10(2)18-15(17-9)20(3)4)19-14(21)11-6-5-7-12(16)8-11/h5-8H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMRACVPVOWEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2-chlorophenyl)sulfanyl]acetamide](/img/structure/B2797823.png)



![2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2797827.png)

![2-(3,5-difluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2797833.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2797840.png)

![N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B2797842.png)

![N-(5-chloro-2-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2797844.png)